Sephadex G 25

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

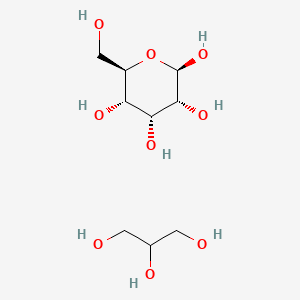

IUPAC Name |

(2R,3R,4R,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol;propane-1,2,3-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6.C3H8O3/c7-1-2-3(8)4(9)5(10)6(11)12-2;4-1-3(6)2-5/h2-11H,1H2;3-6H,1-2H2/t2-,3-,4-,5-,6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCPVZFFJGCURNR-OCOFDJSDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O.C(C(CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@H]([C@H]([C@@H](O1)O)O)O)O)O.C(C(CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60920396 | |

| Record name | Propane-1,2,3-triol--hexopyranose (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60920396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

9041-35-4 | |

| Record name | Sephadex G 25 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009041354 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane-1,2,3-triol--hexopyranose (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60920396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Sephadex G-25 Size Exclusion Chromatography

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and applications of Sephadex G-25 size exclusion chromatography (SEC), a fundamental technique in biopharmaceutical research and development for separating molecules based on their size.

Core Principle: Separation by Size

Sephadex G-25 is a gel filtration medium composed of cross-linked dextran beads. The principle of separation in size exclusion chromatography is based on the differential partitioning of molecules between the mobile phase (buffer) and the stationary phase (porous beads).[1]

When a sample containing a mixture of molecules is applied to a column packed with Sephadex G-25, the separation occurs as follows:

-

Large Molecules (Exclusion): Molecules larger than the pores of the Sephadex G-25 beads cannot enter the stationary phase. They are therefore excluded and travel only through the interstitial volume between the beads. This results in a shorter path length, and these large molecules elute first from the column. The molecular weight above which molecules are excluded is known as the exclusion limit. For Sephadex G-25, this is approximately 5,000 Daltons (Da) for globular proteins.[1][2]

-

Small Molecules (Inclusion): Smaller molecules, such as salts and buffer components, can freely diffuse into the pores of the beads.[1] This increases their effective path length through the column, causing them to be retarded and elute later.

-

Intermediate Molecules: Molecules with sizes that allow partial entry into the pores will elute at volumes between the large (excluded) and small (fully included) molecules.

This differential elution based on molecular size allows for the effective separation of large biomolecules, like proteins and nucleic acids, from smaller molecules.[1] This process is often referred to as "group separation."[2][3]

Caption: Diagram illustrating the separation of large and small molecules.

Technical Specifications of Sephadex G-25

Sephadex G-25 is available in several particle sizes (grades), which influence the resolution and flow rate of the separation. The choice of grade depends on the specific application, balancing the need for high resolution with the requirement for processing speed.

| Property | Specification | Reference |

| Matrix | Cross-linked dextran | [1][4] |

| Fractionation Range (Globular Proteins) | 1,000 - 5,000 Da | [1][2] |

| Fractionation Range (Dextrans) | 100 - 5,000 Da | [1][4] |

| Exclusion Limit (Globular Proteins) | ~5,000 Da | [1][2] |

| pH Stability (Operational) | 2 - 13 | [1][4] |

| Chemical Stability | Stable in commonly used buffers, 8 M urea, 6 M guanidine HCl | [1][5] |

| Autoclavability | 30 min at 121°C, pH 7 | [4] |

Particle Size Grades and Characteristics

| Grade | Dry Bead Diameter (µm) | Key Characteristics |

| Superfine | 20 - 50 | Highest resolution, suitable for small-scale and analytical work. |

| Fine | 20 - 80 | High resolution for analytical and small-scale preparative separations.[1][6] |

| Medium | 50 - 150 | General-purpose grade, good balance of resolution and flow rate.[4][6] |

| Coarse | 100 - 300 | Lowest resolution, highest flow rate, suitable for large-scale industrial applications.[3] |

Key Applications in Research and Drug Development

The primary application of Sephadex G-25 is for group separations, where large biomolecules are separated from small molecules.[2]

-

Desalting: This is the most common application, involving the removal of salts (e.g., NaCl) from protein or nucleic acid solutions. This is often a critical step before downstream applications like ion-exchange chromatography, mass spectrometry, or enzyme assays, where high salt concentrations can interfere with the results.[1]

-

Buffer Exchange: Sephadex G-25 is widely used to transfer a biomolecule from one buffer system to another.[1][2] This is a crucial step when moving between different purification techniques that require specific buffer conditions.

-

Removal of Small Molecules: This application includes the removal of various small contaminants from preparations of larger biomolecules. Examples include:

Experimental Protocols

A. Gravity-Fed Column Protocol for Desalting a Protein Sample

This protocol is suitable for desalting small to medium volumes of protein samples using a pre-packed or self-packed gravity column.

1. Materials:

-

Sephadex G-25 Medium (dry powder)

-

Chromatography column (e.g., PD-10 desalting column)

-

Desired buffer for equilibration and elution

-

Protein sample

-

Collection tubes

2. Column Preparation (for dry powder):

-

Swelling the Resin: Weigh the required amount of dry Sephadex G-25 powder. Swell the resin in an excess of the desired buffer for at least 3 hours at room temperature or for 1 hour in a 90°C water bath.[8] Avoid using magnetic stirrers as they can damage the beads.[8]

-

Packing the Column:

-

Degas the swollen resin slurry.

-

Pour the slurry into the column in a single, continuous motion to avoid introducing air bubbles.

-

Allow the column to pack under gravity flow until the bed height is stable.

-

3. Column Equilibration:

-

Wash the packed column with 2-3 column volumes of the desired buffer. This ensures that the buffer within the column is the same as the one the protein will be eluted into.

4. Sample Application:

-

Allow the buffer to drain from the column until it reaches the top of the resin bed.

-

Carefully apply the protein sample to the top of the resin bed. The sample volume should typically be between 15% and 30% of the total column volume for efficient desalting.

5. Elution:

-

Once the sample has entered the resin bed, add the desired elution buffer to the top of the column.

-

Begin collecting fractions. The desalted protein will elute in the void volume (the volume between the resin beads), while the salt will elute later.

B. Spin Column Protocol for Rapid Buffer Exchange

This protocol is ideal for rapid buffer exchange of small sample volumes using pre-packed spin columns.

1. Materials:

-

Pre-packed Sephadex G-25 spin column (e.g., PD SpinTrap G-25)

-

Microcentrifuge

-

Desired buffer for equilibration

-

Sample

-

Collection tubes

2. Column Preparation:

-

Resuspend the resin in the spin column by vortexing briefly.

-

Remove the bottom cap and place the column in a collection tube.

-

Centrifuge at 1,000 x g for 2 minutes to remove the storage buffer.[9]

3. Column Equilibration:

-

Centrifuge at 1,000 x g for 1-2 minutes. Discard the flow-through.[5][9]

-

Repeat the equilibration step 3-4 times to ensure complete buffer exchange within the column matrix.[5]

4. Sample Application and Elution:

-

Place the equilibrated spin column into a clean collection tube.

-

Carefully apply the sample (typically 20-130 µL) to the center of the resin bed.[9]

-

Centrifuge at 1,000 x g for 3 minutes to elute the sample in the new buffer.[9] The purified sample is collected in the tube.

Logical Relationships and Workflows

Experimental Workflow for Protein Desalting

The following diagram outlines a typical workflow for desalting a protein sample using Sephadex G-25.

Caption: A step-by-step workflow for desalting protein samples.

Relationship Between Molecular Size and Elution Volume

This diagram illustrates the inverse relationship between the size of a molecule and its elution volume in size exclusion chromatography.

References

- 1. What is Sephadex G-25 Fine and How is it Used with Modern Alternatives? - Sunresin Life Sciences [sunresinlifesciences.com]

- 2. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]

- 3. staff.ustc.edu.cn [staff.ustc.edu.cn]

- 4. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]

- 5. products.advansta.com [products.advansta.com]

- 6. Sephadex G-25 Fine vs Sephadex G-25 Medium: Choosing the Right Gel Filtration Medium - Sunresin Life Sciences [sunresinlifesciences.com]

- 7. scientificlabs.co.uk [scientificlabs.co.uk]

- 8. prep-hplc.com [prep-hplc.com]

- 9. geneaid.com [geneaid.com]

A Technical Guide to Sephadex G-25: Molecular Weight Cutoff and Applications in Protein and Nucleic Acid Purification

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and practical applications of Sephadex G-25, a versatile size exclusion chromatography (SEC) medium. With a focus on its molecular weight cutoff for proteins and nucleic acids, this document provides a comprehensive resource for laboratory professionals engaged in biopharmaceutical research and development. We will delve into the physicochemical properties of Sephadex G-25, present detailed experimental protocols, and illustrate key concepts with clear visualizations.

Introduction to Sephadex G-25

Sephadex G-25 is a well-established gel filtration medium composed of cross-linked dextran beads.[1][2][3] Developed by Pharmacia (now part of Cytiva), it has become an indispensable tool for separating molecules based on their size.[1] The "G-25" designation signifies a specific degree of cross-linking, which determines the pore size of the beads and, consequently, its fractionation range.[1][2] Its hydrophilic nature minimizes non-specific adsorption, ensuring high recovery of biomolecules.[1][3][4][5]

The primary applications of Sephadex G-25 are in group separations, such as:

-

Desalting: Efficiently removing salts and other low-molecular-weight contaminants from protein or nucleic acid preparations.[2][6]

-

Buffer Exchange: Transferring a biomolecule into a different buffer system.[2][6]

-

Removal of Small Molecules: Eliminating unincorporated labels (e.g., fluorescent dyes, radioactive isotopes) or other small reagents after enzymatic reactions.[2][7]

Principle of Size Exclusion Chromatography

Size exclusion chromatography separates molecules based on their hydrodynamic volume. The stationary phase, Sephadex G-25, consists of porous beads.

As the mobile phase flows through the column, large molecules that are unable to enter the pores of the beads are excluded and travel through the interstitial space, eluting first in the void volume.[2] Smaller molecules, however, can diffuse into the pores, increasing their path length and causing them to elute later.[2] This differential elution based on size allows for the effective separation of macromolecules from smaller contaminants.

Quantitative Data and Physicochemical Properties

The key to successful separation with Sephadex G-25 lies in understanding its molecular weight cutoff and other physical properties.

Molecular Weight Cutoff and Fractionation Range

The molecular weight cutoff is the molecular weight at which molecules are completely excluded from the pores of the gel. For Sephadex G-25, this value is approximately 5,000 Daltons (Da) for globular proteins.[1][2][6][8] Molecules larger than this will be excluded and elute in the void volume. The fractionation range defines the molecular weight window within which molecules can be separated based on their size.

| Biomolecule Type | Fractionation Range | Exclusion Limit |

| Globular Proteins | 1,000 - 5,000 Da[1][2][3][4][9] | ~ 5,000 Da[1][2][6][8] |

| Dextrans | 100 - 5,000 Da[1][3][4][5] | Not specified |

| Nucleic Acids (dsDNA) | Not applicable for fractionation | ≥ 10 base pairs[10][11][12][13][14] |

Note: For nucleic acids, Sephadex G-25 is primarily used for group separations (e.g., desalting oligonucleotides) rather than fractionation. Double-stranded DNA fragments of 10 base pairs or longer are effectively excluded.[10][11][12][13][14]

Physical and Chemical Properties

Sephadex G-25 is available in several grades, each with different particle sizes, which affects flow rates and resolution.

| Property | Specification |

| Matrix | Cross-linked dextran[1][2][5] |

| Particle Size (Dry) | Coarse: 100 - 300 µmMedium: 50 - 150 µm[3][4]Fine: 20 - 80 µm[1][3]Superfine: 20 - 50 µm[6] |

| Swelling Factor | ~4-6 mL/g dry powder[1][3][12] |

| Operational pH Range | 2 - 13[1][2][5][15] |

| Chemical Stability | Stable in water, salt solutions, 8 M urea, 6 M guanidine hydrochloride, and various organic solvents.[1][8][11] |

| Autoclavability | Can be autoclaved at 121°C for 30 minutes at neutral pH.[5][11] |

Experimental Protocols

This section provides a generalized, step-by-step protocol for using Sephadex G-25 for desalting or buffer exchange of proteins and nucleic acids.

Materials

-

Dry Sephadex G-25 powder (appropriate grade for the application)

-

Chromatography column

-

Desired buffer for equilibration and elution

-

Beaker or flask for swelling the resin

-

Glass rod for gentle stirring

-

Sample of protein or nucleic acid

-

Fraction collector or collection tubes

-

Spectrophotometer or other analytical instrument for fraction analysis

-

Cleaning solution (e.g., 0.2 M NaOH)

-

Storage solution (e.g., 20% ethanol)

Detailed Methodology

Step 1: Swelling the Sephadex G-25 Resin

-

Calculate the required amount of dry Sephadex G-25 powder for your column volume (approximately 4-6 mL of bed volume per gram of dry powder).[12]

-

Weigh out the desired amount of dry powder and add it to a beaker.

-

Add an excess of the desired buffer to the dry powder.

-

Allow the resin to swell for at least 3 hours at room temperature or for 1 hour in a 90°C water bath to accelerate the process.[4][11] Avoid using a magnetic stirrer as it can damage the beads; gentle swirling or stirring with a glass rod is recommended.[4][12]

-

After swelling, allow the resin to settle and carefully decant the supernatant to remove any fine particles.[12]

-

Resuspend the swollen resin in the buffer to create a slurry with a concentration of approximately 75% settled gel.[4][12]

Step 2: Packing the Column

-

Ensure the column is clean and vertically mounted.

-

Pour the Sephadex G-25 slurry into the column in a single, continuous motion to avoid introducing air bubbles.

-

Allow the buffer to drain from the column outlet, which will cause the resin to pack under gravity. Do not let the column run dry.

-

Once a stable bed height is achieved, stop the flow and place the top adapter on the column, ensuring no air is trapped between the adapter and the bed surface.

Step 3: Equilibrating the Column

-

Connect the column to a pump or gravity feed system.

-

Wash the packed column with 2-3 column volumes of the desired elution buffer to ensure the resin is fully equilibrated.[11][16] An ionic strength equivalent to at least 0.15 M NaCl is recommended to prevent potential ionic interactions with the matrix.[4]

Step 4: Sample Application

-

Ensure the sample is fully dissolved and free of particulate matter by centrifugation or filtration (0.45 µm filter).[4][8]

-

For desalting and buffer exchange, the sample volume can be up to 25% of the total bed volume.[4]

-

Carefully apply the sample to the top of the column.

Step 5: Elution and Fraction Collection

-

Begin the flow of the elution buffer.

-

Start collecting fractions immediately after the sample has entered the column bed. The purified high-molecular-weight sample will elute first, followed by the low-molecular-weight contaminants.

Step 6: Analysis of Fractions

-

Analyze the collected fractions to determine the location of the purified biomolecule. For proteins, this is typically done by measuring the absorbance at 280 nm. For nucleic acids, absorbance at 260 nm is used. A conductivity meter can be used to track the elution of salts.[8]

-

Pool the fractions containing the purified sample.

Step 7: Cleaning and Storage

-

After use, wash the column with 2 column volumes of 0.2 M NaOH to remove any precipitated proteins or other contaminants.[4][11]

-

Re-equilibrate the column with buffer.

-

For long-term storage, wash the column with 20% ethanol and store at 4°C.[4][11]

Applications in Drug Development

Sephadex G-25 plays a crucial role in various stages of drug development:

-

Early-Stage Research: Desalting and buffer exchange of recombinant proteins and therapeutic nucleic acids for in vitro assays.

-

Process Development: Rapidly screening different buffer conditions to optimize protein stability and activity.

-

Manufacturing: Used as a robust and scalable method for buffer exchange in the production of biopharmaceuticals.[2]

Conclusion

Sephadex G-25 remains a cornerstone of bioseparation techniques due to its reliability, versatility, and cost-effectiveness.[1] A thorough understanding of its molecular weight cutoff and physicochemical properties allows researchers and drug development professionals to effectively apply this technology for the purification of proteins and nucleic acids. The detailed protocols provided in this guide serve as a practical resource for achieving efficient and reproducible separations.

References

- 1. What is Sephadex G-25 Fine and How is it Used with Modern Alternatives? - Sunresin Life Sciences [sunresinlifesciences.com]

- 2. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]

- 3. Sephadex G-25 Fine vs Sephadex G-25 Medium: Choosing the Right Gel Filtration Medium - Sunresin Life Sciences [sunresinlifesciences.com]

- 4. prep-hplc.com [prep-hplc.com]

- 5. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]

- 6. staff.ustc.edu.cn [staff.ustc.edu.cn]

- 7. mpbio.com [mpbio.com]

- 8. Performing a Separation with Sephadex® [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. cytivalifesciences.com [cytivalifesciences.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. geneaid.com [geneaid.com]

- 15. bocian.v.prz.edu.pl [bocian.v.prz.edu.pl]

- 16. cytivalifesciences.co.jp [cytivalifesciences.co.jp]

Understanding the composition and structure of Sephadex G-25 beads.

An In-depth Technical Guide to the Composition and Structure of Sephadex G-25 Beads

Introduction

Sephadex G-25 is a well-established and widely utilized gel filtration medium for size-exclusion chromatography (SEC).[1][2][3] Developed in 1959, it is composed of dextran beads cross-linked with epichlorohydrin, creating a porous three-dimensional matrix.[1][2][4][5][6] This hydrophilic matrix is specifically designed to minimize non-specific adsorption, ensuring high recovery rates for biomolecules such as proteins and nucleic acids.[1][2][7][8]

The "G" in Sephadex signifies "Gel," while the "25" indicates the water regain value multiplied by 10. This value is a measure of the gel's swelling capacity and is inversely related to the degree of cross-linking, which in turn dictates the pore size and the molecular fractionation range.[1][2] Sephadex G-25 is primarily employed for group separations, where molecules are separated based on significant size differences.[1] Its most common applications include desalting, buffer exchange, and the removal of small molecular weight contaminants from preparations of larger biomolecules.[1][3][6][7][8][9]

This technical guide provides a comprehensive overview of the composition, structure, and properties of Sephadex G-25, along with detailed experimental protocols for its use.

Core Composition and Structure

Sephadex G-25 consists of beads made from dextran, a polysaccharide of glucose units, that are cross-linked with epichlorohydrin.[1][2][4][5][6] This cross-linking process forms a stable, porous, and hydrophilic matrix. The degree of cross-linking is a critical parameter that determines the bead's pore size and, consequently, its fractionation range.[1][2] Sephadex G-25 has a higher degree of cross-linking compared to other Sephadex G-types with higher numbers (e.g., G-50, G-100), resulting in smaller pores and a lower molecular weight fractionation range.[1][10]

The separation mechanism is based on size exclusion.[9] When a sample is passed through a column packed with Sephadex G-25, larger molecules that cannot enter the pores of the beads are excluded and travel through the interstitial space, eluting first in the void volume (V₀).[11][12] Smaller molecules can diffuse into the pores, increasing their path length and causing them to elute later.[2][9][11][12] This allows for the effective separation of high-molecular-weight substances from low-molecular-weight ones like salts.[1]

Quantitative Data

Sephadex G-25 is available in four different grades, distinguished by their particle size: Coarse, Medium, Fine, and Superfine.[1][5] The choice of grade depends on the application's scale and required resolution, with finer grades offering higher resolution and coarser grades allowing for higher flow rates, making them suitable for process-scale operations.[1][5]

Table 1: Physical and Chemical Properties of Sephadex G-25 Grades

| Property | Coarse | Medium | Fine | Superfine |

| Dry Particle Size Distribution | 100–300 µm[6] | 50–150 µm[3][6][7] | 20–80 µm[1][2][3][6] | 20–50 µm[1][6] |

| Wet Bead Size | - | 86–258 µm[8] | - | - |

| Fractionation Range (Globular Proteins) | 1,000–5,000 Da[6] | ~1,000–5,000 Da[7][8] | 1,000–5,000 Da[1][2][3] | 1,000–5,000 Da[6] |

| Fractionation Range (Dextrans) | 100–5,000 Da[6] | ~100–5,000 Da[7][8] | 100–5,000 Da[2][3] | 100–5,000 Da[6] |

| Exclusion Limit (Globular Proteins) | ~5,000 Da[1] | ~5,000 Da[1] | ~5,000 Da[1][2] | ~5,000 Da[1] |

| Exclusion Limit (Double-stranded DNA) | - | - | - | 10 base pairs[13] |

| Bed Volume / Swelling Factor | 4–6 mL/g[6] | ~4–6 mL/g[3][6] | ~4–6 mL/g[2][3][6] | 4–6 mL/g[6] |

Table 2: Operational Parameters and Stability

| Parameter | Value / Condition |

| Matrix | Cross-linked Dextran[1][2][7] |

| Recommended Operating pH | 2–13[1][2][7][8] |

| Chemical Stability | Stable in common aqueous buffers, 8 M urea, 6 M guanidine hydrochloride, 0.2 M NaOH, 0.1 M HCl (1-2 hours), 0.02 M HCl (6 months), <25% v/v lower alcohols.[2][3][4][7][13] |

| Autoclavability | Yes, 30 minutes at 121°C in neutral pH buffer.[1][4][7][8][13] |

| Recommended Storage | Dry powder: 4°C to 30°C. Packed columns: 20% ethanol at 4°C to 30°C.[7][8] |

| Maximum Recommended Flow Velocity | 150 cm/h (Medium grade)[7] |

Experimental Protocols

The following protocols provide a generalized methodology for the use of Sephadex G-25. It is recommended to consult the manufacturer's specific instructions for the column and equipment being used.

Preparation of Sephadex G-25 Beads (Swelling)

Sephadex is supplied as a dry powder and must be fully swollen before use.[6][7][8]

-

Calculate Amount: Determine the required amount of dry Sephadex powder based on the desired bed volume (see Table 1 for approximate bed volume per gram).[6]

-

Hydration: Add the dry powder to an excess of the buffer that will be used for the experiment. Avoid using magnetic stirrers as they can fracture the beads.[7][8] Swirl the suspension gently.

-

Swelling Time:

-

Cooling and Degassing: If heated, allow the slurry to cool completely to room temperature. If swollen at room temperature, it is good practice to degas the slurry under a vacuum.[7][8]

-

Remove Fines: Allow the gel to settle and decant the supernatant containing any fine particles. Wash with buffer several times until the supernatant is clear.

Column Packing

Proper column packing is crucial for achieving good resolution.[6]

-

Prepare Slurry: Prepare a slurry of the swollen beads in the packing buffer, typically in a ratio of 75% settled gel to 25% buffer.[3][8]

-

Mount Column: Mount the column vertically on a stand. Ensure the bottom outlet is closed.

-

Introduce Slurry: Pour the slurry into the column in a single, continuous motion to avoid introducing air bubbles. A packing reservoir can be used for longer columns.

-

Pack the Bed: Open the bottom outlet and allow the buffer to flow through, either by gravity or by connecting to a pump at the desired flow rate.[6] Do not exceed the maximum pressure limit of the gel or the column.[6] For Sephadex G-25, the beads are relatively rigid and obey Darcy's Law.[6][8]

-

Finalize Packing: Once a stable bed height is achieved, stop the flow, and carefully place the top adapter onto the bed surface.

Sample Application and Elution

-

Equilibration: Equilibrate the packed column by washing with 2-3 column volumes of the eluent buffer.[13]

-

Sample Preparation: Ensure the sample is clear and free of particulate matter by centrifugation or filtration (0.45 µm).[7][8]

-

Sample Loading: Apply the sample to the top of the column. For desalting and buffer exchange, the sample volume can be up to 25% of the total bed volume.[8]

-

Elution: Begin the flow of the eluent buffer and start collecting fractions. In size-exclusion chromatography, all components will elute within one total column volume.[7]

-

Detection: Monitor the eluate using a UV detector or by analyzing the collected fractions for the molecules of interest.

Cleaning-in-Place (CIP)

To remove precipitated proteins or other contaminants, a cleaning-in-place procedure is recommended.[1]

-

Wash: Wash the column with 2 column volumes of 0.2 M NaOH.[4][13] For tightly bound substances, a contact time of 1-2 hours may be necessary.[8]

-

Rinse: Rinse the column thoroughly with several column volumes of water or buffer until the pH of the eluate returns to neutral.

-

Re-equilibration: Re-equilibrate the column with the running buffer before the next use.

Sanitization

To reduce microbial contamination, especially for bioprocess applications:

-

Sanitize: Wash the column with 0.2 M NaOH with a contact time of 30-60 minutes.[7][8]

-

Rinse and Equilibrate: Wash the column with sterile buffer until the pH is neutral and equilibrate for the next run.

Storage

Proper storage ensures the longevity of the chromatography medium.

-

Short-term: Store the packed column in a buffer containing an antimicrobial agent.

-

Long-term: Store the column in 20% ethanol at 4°C to 30°C.[4][7][8][13] Unused dry powder should be stored in a dry environment at 4°C to 30°C.[7][8]

Logical Relationships and Performance

The performance of a size-exclusion chromatography separation is governed by the interplay between particle size, flow rate, and resolution. Understanding this relationship is key to optimizing experimental outcomes.

-

Particle Size: Smaller particles (e.g., Fine, Superfine grades) provide a larger surface area and shorter diffusion distances, leading to higher resolution.[1][2][3] However, they also create a more densely packed bed, resulting in higher backpressure.[3]

-

Flow Rate: While higher flow rates decrease the total run time, they can reduce resolution as there is less time for molecules to diffuse into and out of the pores, disrupting the equilibrium-based separation.[10]

-

Resolution vs. Speed: For high-resolution laboratory work, finer grades at lower flow rates are optimal.[3] For large-scale industrial processes where speed is critical, coarser grades are used to accommodate higher flow rates at lower operating pressures.[1][3]

References

- 1. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]

- 2. What is Sephadex G-25 Fine and How is it Used with Modern Alternatives? - Sunresin Life Sciences [sunresinlifesciences.com]

- 3. Sephadex G-25 Fine vs Sephadex G-25 Medium: Choosing the Right Gel Filtration Medium - Sunresin Life Sciences [sunresinlifesciences.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. cytivalifesciences.com [cytivalifesciences.com]

- 6. cytivalifesciences.co.jp [cytivalifesciences.co.jp]

- 7. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]

- 8. prep-hplc.com [prep-hplc.com]

- 9. conductscience.com [conductscience.com]

- 10. Gel-Filtration Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 11. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 12. bitesizebio.com [bitesizebio.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to Sephadex G-25: Core Applications in Biochemical Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental applications of Sephadex G-25, a versatile size-exclusion chromatography medium, in various biochemical research and drug development workflows. This document provides detailed experimental protocols, quantitative performance data, and visual representations of key processes to empower researchers in optimizing their purification and sample preparation strategies.

Introduction to Sephadex G-25

Sephadex G-25 is a cross-linked dextran gel filtration medium designed for group separations of macromolecules from small molecules.[1] Its primary applications revolve around desalting, buffer exchange, and the removal of low-molecular-weight contaminants from proteins, nucleic acids, and other biomolecules.[2] The "G-25" designation indicates a fractionation range for globular proteins with molecular weights between 1,000 and 5,000 Da, with an exclusion limit of approximately 5,000 Da.[1][2] This characteristic allows larger molecules to be efficiently separated from smaller molecules that enter the pores of the Sephadex beads and are thus retarded in their elution.

Sephadex G-25 is available in several grades with different particle sizes, each suited for specific applications (Table 1). The choice of grade depends on the required resolution, flow rate, and scale of the experiment.

| Grade | Mean Particle Size (µm) | Recommended Application |

| Superfine | 20 - 50 | High-resolution laboratory-scale separations |

| Fine | 20 - 80 | Routine laboratory work, small-scale preparative separations |

| Medium | 50 - 150 | Process-scale separations where higher flow rates are needed |

| Coarse | 100 - 300 | Large-scale industrial applications requiring low operating pressures |

Principle of Size-Exclusion Chromatography with Sephadex G-25

The separation mechanism of Sephadex G-25 is based on size-exclusion chromatography (SEC). The cross-linked dextran beads form a porous matrix. When a sample is applied to a column packed with Sephadex G-25, molecules larger than the pore size are excluded and travel in the void volume, eluting first. Smaller molecules can enter the pores, leading to a longer path length and delayed elution.

Caption: Principle of size-exclusion chromatography using Sephadex G-25.

Key Applications and Experimental Protocols

Desalting and Buffer Exchange

Desalting is the most common application of Sephadex G-25, where it is used to remove salts from protein or nucleic acid solutions.[3] Buffer exchange involves transferring a sample into a different buffer system. Both processes are crucial for preparing samples for downstream applications such as mass spectrometry, NMR, ion-exchange chromatography, and enzyme assays.[1]

Quantitative Performance of Pre-packed Sephadex G-25 Columns:

| Column Format | Sample Volume | Typical Recovery | Desalting Capacity |

| PD SpinTrap G-25 | 70 - 180 µL | 70% - 95% | > 85% |

| PD MiniTrap G-25 | 100 - 500 µL | 70% - 95% | > 90% |

| PD MidiTrap G-25 | 0.5 - 1.0 mL | 70% - 95% | > 90% |

| PD-10 Desalting Column | 1.0 - 2.5 mL | 70% - 95% | > 90% |

| HiTrap Desalting | up to 1.5 mL | > 95% | > 90% |

| HiPrep 26/10 Desalting | up to 15 mL | > 95% | > 90% |

Experimental Protocol: Desalting a Protein Sample using a PD-10 Desalting Column (Gravity Protocol)

-

Column Preparation:

-

Remove the top cap of the PD-10 Desalting column and pour off the excess storage solution.

-

Place the column in a collection tube.

-

Remove the bottom cap.

-

-

Equilibration:

-

Equilibrate the column by adding 25 mL of the desired buffer. Allow the buffer to completely enter the packed bed by gravity.

-

Discard the flow-through.

-

-

Sample Application:

-

Add the protein sample (1.0 to 2.5 mL) to the top of the column.

-

Allow the sample to completely enter the packed bed.

-

-

Elution:

-

Place a new collection tube under the column.

-

Add 3.5 mL of the desired buffer to the column.

-

Collect the eluate, which contains the desalted protein sample.

-

Purification of Labeled Biomolecules

Sephadex G-25 is widely used to separate labeled proteins or nucleic acids from unincorporated labels, such as fluorescent dyes or radioisotopes.[3] The large labeled biomolecule will elute in the void volume, while the small, unincorporated label will be retained by the column.

Experimental Protocol: Purification of a Radiolabeled Antibody

This protocol is adapted for the purification of an antibody labeled with a radioisotope like ¹⁷⁷Lu.[4]

-

Column Preparation:

-

Prepare a Sephadex G-25 column and equilibrate it with 10 column volumes of 0.05 M sodium carbonate.

-

-

Sample Loading:

-

After the labeling reaction, load the entire reaction mixture onto the equilibrated column.

-

-

Elution and Fraction Collection:

-

Elute the column with 100 mM PBS buffered with 20 mM sodium carbonate.

-

Collect fractions (e.g., 0.5 mL each).

-

-

Analysis:

-

Measure the radioactivity of each fraction using a suitable detector.

-

The first peak of radioactivity corresponds to the radiolabeled antibody, while the later fractions contain the free radioisotope.

-

Pool the fractions containing the purified radiolabeled antibody.

-

Caption: Workflow for the purification of a radiolabeled antibody.

Protein Refolding

Sephadex G-25 can be instrumental in the refolding of proteins that have been denatured, often in the presence of high concentrations of chaotropic agents like urea or guanidine hydrochloride. By passing the denatured protein solution through a Sephadex G-25 column equilibrated with a refolding buffer, the denaturant is efficiently removed, allowing the protein to refold into its native conformation.[5][6]

Experimental Protocol: Protein Refolding by Gel Filtration

-

Column Equilibration:

-

Equilibrate a Sephadex G-25 column with at least 5 column volumes of the desired refolding buffer. The refolding buffer composition is critical and may contain additives like L-arginine or redox shuffling systems (e.g., reduced and oxidized glutathione) to aid in proper folding.

-

-

Sample Application:

-

Apply the denatured protein solution (solubilized in a buffer containing a high concentration of denaturant) to the top of the column. The sample volume should typically be between 15% and 30% of the total column volume.

-

-

Elution:

-

Elute the column with the refolding buffer. The protein will elute in the void volume, now in the refolding buffer and free of the denaturant.

-

-

Analysis:

-

Collect the protein-containing fractions and analyze for proper refolding using techniques such as circular dichroism (CD) spectroscopy, fluorescence spectroscopy, or functional assays.

-

References

- 1. What is Sephadex G-25 Fine and How is it Used with Modern Alternatives? - Sunresin Life Sciences [sunresinlifesciences.com]

- 2. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]

- 3. cytivalifesciences.co.jp [cytivalifesciences.co.jp]

- 4. Antibody Labeling with Radioiodine and Radiometals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. JP2015512377A - Method for refolding G-CSF from inclusion bodies - Google Patents [patents.google.com]

- 6. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

A Technical Guide to Sephadex G-25 Fractionation for Biomolecule Purification

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fractionation capabilities of Sephadex G-25, a cross-linked dextran gel filtration medium widely employed for the separation of biomolecules. This guide details its core applications, fractionation ranges for various biomolecules, and experimental protocols for its use in desalting, buffer exchange, and purification.

Core Principles of Sephadex G-25 Chromatography

Sephadex G-25 operates on the principle of size-exclusion chromatography (SEC), also known as gel filtration. The stationary phase consists of porous beads. Molecules larger than the pores are excluded and travel through the interstitial volume of the column, eluting first. Smaller molecules can enter the pores, increasing their path length and causing them to elute later. This differential elution allows for the separation of molecules based on their hydrodynamic volume.

Due to its specific pore size, Sephadex G-25 is primarily used for "group separation," where the goal is to separate a group of large molecules from a group of small molecules, rather than high-resolution fractionation of molecules with similar sizes.[1][2] Its main applications include desalting, buffer exchange, and the removal of small molecule contaminants from preparations of proteins, nucleic acids, and other macromolecules.[1][3]

Fractionation Range and Biomolecule Applications

The fractionation range of Sephadex G-25 is determined by the molecular weight (MW) or size of the biomolecules. Molecules with a molecular weight above the exclusion limit will be completely excluded from the beads and will elute in the void volume of the column.

Quantitative Data on Fractionation Ranges

The following table summarizes the effective fractionation ranges of Sephadex G-25 for different classes of biomolecules.

| Biomolecule Class | Fractionation Range (Daltons) | Exclusion Limit (Approximate) | Typical Applications |

| Globular Proteins | 1,000 - 5,000 | 5,000 Da | Desalting, buffer exchange, removal of small molecule inhibitors or labels.[1][3][4] |

| Dextrans | 100 - 5,000 | 5,000 Da | General size-based separation of dextrans.[3][4] |

| Oligonucleotides/DNA | > 10 bases | Not applicable (molecules >10 bases are excluded) | Purification of oligonucleotides from synthesis reagents, desalting of DNA samples.[5][6] |

Grades of Sephadex G-25

Sephadex G-25 is available in several grades, each with a different particle size. The choice of grade depends on the specific application, balancing the need for resolution with the desired flow rate and operating pressure.

| Grade | Dry Particle Size (µm) | Key Characteristics & Applications |

| Superfine | 20 - 50 | Highest resolution, ideal for small-scale, high-precision lab work and in prepacked columns like HiTrap™ Desalting.[7] |

| Fine | 20 - 80 | High resolution for analytical and small-scale preparative separations.[3][4] |

| Medium | 50 - 150 | Faster flow rates, suitable for larger sample volumes and preparative applications where high resolution is less critical.[4] |

| Coarse | 100 - 300 | Very high flow rates, ideal for large-scale industrial applications and processing of viscous samples.[2] |

Experimental Protocols

Desalting of a Protein Sample using a Gravity-Flow Column

This protocol is suitable for desalting a protein sample using a self-packed Sephadex G-25 Medium column.

Materials:

-

Sephadex G-25 Medium powder

-

Chromatography column (e.g., 1 x 20 cm)

-

Equilibration/elution buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)

-

Protein sample in a high-salt buffer

-

Fraction collector or collection tubes

-

Spectrophotometer for protein quantification

Methodology:

-

Resin Hydration:

-

Calculate the required amount of dry Sephadex G-25 powder for the desired bed volume (approximately 4-6 mL of gel per gram of dry powder).[3][6]

-

Suspend the powder in an excess of the equilibration buffer.

-

Allow the gel to swell for at least 3 hours at room temperature or for 1 hour in a 90°C water bath to accelerate the process.[8] Do not use a magnetic stirrer as it can damage the beads.[6][8]

-

After swelling, allow the gel to settle and decant the supernatant to remove any fine particles.[6]

-

Resuspend the gel in the equilibration buffer to create a slurry of approximately 75% settled gel to 25% buffer.[8]

-

-

Column Packing:

-

Mount the column vertically.

-

Pour the Sephadex G-25 slurry into the column in a single, continuous motion to avoid introducing air bubbles.

-

Allow the gel to pack under gravity flow.

-

Once the bed has stabilized, wash the column with at least 3-5 column volumes of the equilibration buffer.

-

-

Sample Application and Elution:

-

Allow the buffer to drain until it reaches the top of the gel bed.

-

Carefully apply the protein sample to the top of the gel. The sample volume should ideally be no more than 25-30% of the total column volume.[7][8]

-

Once the sample has entered the gel bed, start adding the equilibration buffer to elute the sample.

-

Begin collecting fractions. The protein, being larger than the exclusion limit, will elute in the void volume, while the salt will be retained and elute later.

-

Monitor the protein content of the fractions using a spectrophotometer at 280 nm.

-

Pool the protein-containing fractions.

-

Oligonucleotide Purification using a Spin Column

This protocol is suitable for the rapid purification of synthesized oligonucleotides from small molecule contaminants using a pre-packed Sephadex G-25 spin column.

Materials:

-

Pre-packed Sephadex G-25 spin column

-

Microcentrifuge

-

Collection tubes (1.5 mL and 2 mL)

-

Synthesized oligonucleotide sample

-

Nuclease-free water or desired buffer

Methodology:

-

Column Preparation:

-

Column Equilibration (for buffer exchange):

-

Sample Loading and Purification:

-

Transfer the spin column to a clean 1.5 mL collection tube.

-

Carefully load the oligonucleotide sample (typically 20-100 µL) onto the center of the gel bed.[9]

-

Centrifuge at 1,000 x g for 3 minutes to elute the purified oligonucleotide.[9]

-

The purified sample is recovered in the 1.5 mL collection tube. The small molecule contaminants are retained in the column matrix.

-

Visualizations

Caption: Principle of Size-Exclusion Chromatography.

References

- 1. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]

- 2. staff.ustc.edu.cn [staff.ustc.edu.cn]

- 3. What is Sephadex G-25 Fine and How is it Used with Modern Alternatives? - Sunresin Life Sciences [sunresinlifesciences.com]

- 4. Sephadex G-25 Fine vs Sephadex G-25 Medium: Choosing the Right Gel Filtration Medium - Sunresin Life Sciences [sunresinlifesciences.com]

- 5. cytivalifesciences.com [cytivalifesciences.com]

- 6. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]

- 7. harvardapparatus.com [harvardapparatus.com]

- 8. prep-hplc.com [prep-hplc.com]

- 9. geneaid.com [geneaid.com]

How does Sephadex G-25 work for desalting protein samples?

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide details the principles and practices of using Sephadex G-25 for the desalting of protein samples, a critical step in many biochemical and drug development workflows. We will explore the core mechanism of size-exclusion chromatography, provide detailed experimental protocols, and present key quantitative data in a clear, comparative format.

Core Principle: Size-Exclusion Chromatography

Sephadex G-25 is a gel filtration medium composed of cross-linked dextran beads.[1][2] The desalting process relies on the principle of size-exclusion chromatography (SEC), also known as gel filtration.[1][3] The porous nature of the Sephadex G-25 beads is central to this technique.

When a protein sample containing salts is passed through a column packed with Sephadex G-25, molecules are separated based on their size.[1]

-

Large Molecules (Proteins): Proteins with a molecular weight greater than the exclusion limit of the gel (approximately 5,000 Da for globular proteins) cannot enter the pores of the beads.[1][3] Consequently, they are excluded from the stationary phase and travel through the column in the void volume (the space between the beads), eluting first.

-

Small Molecules (Salts): Smaller molecules, such as salts and other low-molecular-weight contaminants, can freely enter the pores of the Sephadex G-25 beads.[1] This means they have a much larger accessible volume to traverse, which significantly retards their movement through the column. They elute much later than the protein.

This differential elution path allows for the effective separation of the protein from the salt, achieving desalting and buffer exchange in a single step.[3]

Caption: Mechanism of size-exclusion chromatography for desalting.

Quantitative Data for Sephadex G-25

The properties of Sephadex G-25 can vary based on the particle size, which influences the resolution and flow rate of the separation. The choice of grade depends on the specific application, balancing the need for high resolution with the practicalities of processing time and sample volume.

| Property | Sephadex G-25 Superfine | Sephadex G-25 Fine | Sephadex G-25 Medium | Sephadex G-25 Coarse |

| Fractionation Range (Globular Proteins) | 1,000 - 5,000 Da[1][3] | 1,000 - 5,000 Da[1][4] | 1,000 - 5,000 Da[4][5] | 1,000 - 5,000 Da |

| Fractionation Range (Dextrans) | 100 - 5,000 Da[1] | 100 - 5,000 Da[1][4] | 100 - 5,000 Da[4][5] | Not specified |

| Exclusion Limit (Globular Proteins) | ~5,000 Da[1][3] | ~5,000 Da[1] | ~5,000 Da[6] | ~5,000 Da |

| Dry Bead Diameter | 20 - 50 µm[7] | 20 - 80 µm[1][4][7] | 50 - 150 µm[4][5][7] | 100 - 300 µm[7] |

| Bed Volume | 4 - 6 mL/g dry powder[7][8] | 4 - 6 mL/g dry powder[1][7] | 4 - 6 mL/g dry powder[7] | 4 - 6 mL/g dry powder[7] |

| Recommended Applications | High-resolution lab work, small sample volumes[4][9] | Routine laboratory work, small-scale preparative separations[1][3] | Process scale, high flow rates, low operating pressures[3][4] | Large-scale industrial applications[3][9] |

Experimental Protocols

The following protocols provide detailed methodologies for desalting protein samples using Sephadex G-25 in different formats.

Gravity Flow Column (Lab-Scale)

This protocol is suitable for desalting larger sample volumes in a laboratory setting where a chromatography system is not available.

Materials:

-

Sephadex G-25 (appropriate grade)

-

Chromatography column

-

Equilibration buffer (the desired final buffer for the protein)

-

Beaker and glass rod for slurry preparation

-

Stand and clamps

Methodology:

-

Resin Swelling:

-

Weigh out the required amount of dry Sephadex G-25 powder. A general guideline is 1 gram of dry powder swells to a bed volume of 4-6 mL.[7]

-

Add the powder to a beaker containing an excess of equilibration buffer.

-

Allow the resin to swell for at least 3 hours at room temperature or for 1 hour in a 90°C water bath to accelerate the process.[5][10] Do not use a magnetic stirrer as it can damage the beads.[5][10]

-

After swelling, decant the supernatant containing any fine particles.

-

-

Column Packing:

-

Mount the column vertically on a stand.

-

Gently pour the swollen Sephadex slurry into the column in a single, continuous motion to avoid introducing air bubbles.

-

Open the column outlet and allow the buffer to drain, which will cause the resin to pack under gravity.

-

Maintain a constant head of buffer above the packing bed to ensure even packing.

-

Once the bed has settled to a constant height, close the outlet. The column should not be allowed to run dry.

-

-

Equilibration:

-

Wash the packed column with at least 2-3 column volumes of the equilibration buffer to ensure the entire column is saturated with the desired buffer.

-

-

Sample Application:

-

Allow the buffer above the resin bed to drain until it is level with the top of the bed.

-

Carefully apply the protein sample to the top of the resin bed. The recommended sample volume is typically 15-25% of the total bed volume for optimal desalting.[10]

-

-

Elution and Fraction Collection:

-

Once the sample has entered the resin bed, add equilibration buffer to the top of the column.

-

Begin collecting fractions immediately. The desalted protein will elute in the void volume, typically starting at around one-third of the column's total volume.

-

Monitor the protein elution using a UV spectrophotometer at 280 nm or by performing a protein assay on the collected fractions.

-

Spin Column (Micro-Scale)

This protocol is ideal for rapid desalting of small sample volumes (typically 20-180 µL).[11][12]

Materials:

-

Pre-packed Sephadex G-25 spin column

-

Microcentrifuge

-

Collection tubes (1.5 mL and 2 mL)

-

Equilibration buffer

Methodology:

-

Column Preparation:

-

Equilibration:

-

Sample Application and Elution:

-

Transfer the spin column to a clean 1.5 mL microcentrifuge tube for sample collection.[11]

-

Carefully apply the sample (20-100 µL) to the center of the packed resin bed.[11]

-

Centrifuge at 1,000 x g for 3 minutes to elute the desalted protein sample.[11]

-

The purified, desalted sample is recovered in the microcentrifuge tube. The volume will be approximately the same as the applied sample volume.[11]

-

References

- 1. What is Sephadex G-25 Fine and How is it Used with Modern Alternatives? - Sunresin Life Sciences [sunresinlifesciences.com]

- 2. scientificlabs.co.uk [scientificlabs.co.uk]

- 3. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]

- 4. Sephadex G-25 Fine vs Sephadex G-25 Medium: Choosing the Right Gel Filtration Medium - Sunresin Life Sciences [sunresinlifesciences.com]

- 5. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]

- 6. cytivalifesciences.com [cytivalifesciences.com]

- 7. cytivalifesciences.co.jp [cytivalifesciences.co.jp]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. staff.ustc.edu.cn [staff.ustc.edu.cn]

- 10. prep-hplc.com [prep-hplc.com]

- 11. geneaid.com [geneaid.com]

- 12. products.advansta.com [products.advansta.com]

Basic properties and characteristics of Sephadex G-25 resin.

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core properties, characteristics, and applications of Sephadex G-25 resin. A staple in size-exclusion chromatography, Sephadex G-25 is a cross-linked dextran gel filtration medium renowned for its efficiency in group separations, particularly for desalting, buffer exchange, and the removal of small molecular weight contaminants from biomolecules.[1][2]

Core Principles of Separation

Sephadex G-25 operates on the principle of size-exclusion chromatography (SEC), also known as gel filtration.[1] The separation is based on the differential permeation of molecules into the pores of the Sephadex beads. Molecules larger than the pore size are excluded and travel in the void volume, eluting first from the column. Smaller molecules, such as salts and other low molecular weight compounds, can enter the pores to varying extents, resulting in a longer retention time and later elution.[2] This mechanism allows for the effective separation of large biomolecules from smaller contaminants.[2]

Physicochemical Properties

Sephadex G-25 is a beaded gel filtration medium produced by cross-linking dextran with epichlorohydrin.[3][4] It is a hydrophilic matrix, which minimizes non-specific adsorption and ensures high recovery of sensitive biomolecules.[3] The resin is supplied as a dry powder and must be swollen in a suitable buffer before use.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative properties of the different grades of Sephadex G-25 resin.

Table 1: Fractionation Ranges and Exclusion Limits

| Property | Value | Reference |

| Fractionation Range (Globular Proteins) | 1,000 - 5,000 Da | [1][3] |

| Fractionation Range (Dextrans) | 100 - 5,000 Da | [3] |

| Exclusion Limit (Globular Proteins) | ~5,000 Da | [1][3] |

| Exclusion Limit (Double-stranded DNA) | 10 base pairs |

Table 2: Physical and Chemical Characteristics

| Property | Value | Reference |

| Bead Structure | Cross-linked dextran | [3] |

| Swelling (Bed Volume per gram of dry resin) | 4 - 6 mL/g | [1] |

| Operational pH Range | 2 - 13 | [1] |

| Chemical Stability | Stable in common buffers, 0.2 M NaOH, 0.2 M HCl, 8 M urea, 24% ethanol | [3] |

| Autoclavable | Yes, at 121°C, pH 7 for 30 minutes |

Table 3: Particle Size Specifications for Different Grades

| Grade | Dry Particle Size (µm) | Primary Application | Reference |

| Coarse | 100 - 300 | Process-scale separations, high flow rates | [1][5] |

| Medium | 50 - 150 | Process-scale and laboratory applications | [1][5] |

| Fine | 20 - 80 | Routine laboratory work, high-resolution preparative separations | [1][5] |

| Superfine | 20 - 50 | High-efficiency laboratory separations, micro-preparative work | [1][5] |

Key Applications and Experimental Protocols

The primary applications of Sephadex G-25 revolve around its ability to perform group separations efficiently.

Desalting and Buffer Exchange

This is the most common application, where salts or other small molecules are removed from a protein, nucleic acid, or other macromolecule solution, and the macromolecule is transferred into a new buffer.[1][2][3]

Materials:

-

Sephadex G-25 resin (appropriate grade)

-

Chromatography column

-

Equilibration buffer (the desired final buffer for the sample)

-

Sample to be desalted

-

Collection tubes

Methodology:

-

Resin Swelling:

-

Weigh the required amount of dry Sephadex G-25 powder.

-

Suspend the resin in an excess of equilibration buffer.

-

Allow the resin to swell for at least 3 hours at room temperature or for 1 hour in a 90°C water bath to accelerate the process.[3] Do not use a magnetic stirrer as it can damage the beads.[3]

-

After swelling, decant the supernatant to remove any fine particles.[1]

-

Prepare a slurry of approximately 75% settled resin to 25% buffer.[3]

-

-

Column Packing:

-

Column Equilibration:

-

Wash the packed column with 2-3 column volumes of the equilibration buffer to ensure the resin is fully equilibrated with the new buffer.

-

-

Sample Application:

-

Allow the buffer to drain until it reaches the top of the resin bed.

-

Carefully apply the sample to the top of the resin bed. The sample volume should ideally be up to 30% of the total column volume for efficient separation.[6]

-

-

Elution and Collection:

-

Once the sample has entered the resin bed, add equilibration buffer to the top of the column.

-

Begin collecting fractions. The desalted macromolecule will elute in the void volume, while the smaller salt molecules will be retained and elute later.

-

Removal of Unincorporated Labels

Sephadex G-25 is effective in separating labeled proteins or nucleic acids from smaller, unbound fluorescent dyes or radioactive labels.[2]

Materials:

-

Pre-packed Sephadex G-25 spin column

-

Microcentrifuge

-

Equilibration buffer

-

Labeled sample

-

Collection tubes

Methodology:

-

Column Preparation:

-

Column Equilibration:

-

Sample Application:

-

Place the spin column in a fresh collection tube.

-

Slowly apply the sample (typically 50-180 µL) to the center of the packed resin bed.[7]

-

-

Elution and Collection:

-

Centrifuge the column at 800 x g for 2 minutes to elute the purified, labeled macromolecule.[7] The unincorporated labels will be retained in the resin.

-

Visualizing Experimental Workflows and Principles

Principle of Size-Exclusion Chromatography

Caption: Principle of Size-Exclusion Chromatography on Sephadex G-25.

Experimental Workflow for Column Preparation and Desalting

References

- 1. cytivalifesciences.co.jp [cytivalifesciences.co.jp]

- 2. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]

- 3. prep-hplc.com [prep-hplc.com]

- 4. harvardapparatus.com [harvardapparatus.com]

- 5. fishersci.it [fishersci.it]

- 6. Column Packing and Preparation for Size Exclusion Chromatography [sigmaaldrich.com]

- 7. products.advansta.com [products.advansta.com]

A Beginner's In-depth Guide to Sephadex G-25 in the Laboratory

This technical guide provides a comprehensive overview of Sephadex G-25 for researchers, scientists, and drug development professionals. It delves into the core principles of its function, details its various applications, and offers step-by-step experimental protocols for its use in laboratory settings.

Core Principles of Sephadex G-25

Sephadex G-25 is a well-established gel filtration medium used for size-exclusion chromatography (SEC).[1][2] Composed of cross-linked dextran beads, it separates molecules based on their size. The porous nature of the beads allows smaller molecules to enter, retarding their movement through the column, while larger molecules are excluded and elute more quickly.[3] This mechanism makes Sephadex G-25 highly effective for group separations, where the goal is to separate large molecules, such as proteins and nucleic acids, from smaller molecules like salts and dyes.[1]

The key application of Sephadex G-25 is in group separation, which includes desalting, buffer exchange, and the removal of small molecular weight contaminants.[1][4] It has a fractionation range for globular proteins of molecular weights from 1,000 to 5,000 Daltons, with an exclusion limit of approximately 5,000 Daltons.[1] This means that proteins and other macromolecules larger than 5,000 Da will be excluded from the beads and elute in the void volume, while smaller molecules will be retained.

Properties and Formats of Sephadex G-25

Sephadex G-25 is available in several grades, each suited for different applications based on particle size. The choice of grade impacts flow rate and resolution. Finer grades offer higher resolution, while coarser grades allow for higher flow rates, which is advantageous for large-scale industrial processes.[1][2]

| Grade | Particle Size (Dry) | Primary Applications |

| Superfine | 20–50 µm | High-resolution laboratory separations |

| Fine | 20–80 µm | Routine laboratory work, preparative separations[1][2] |

| Medium | 50–150 µm | Large-scale group separations, high-throughput needs[2] |

| Coarse | 100–300 µm | Process-scale applications requiring high flow rates[1] |

Sephadex G-25 is supplied as a dry powder that must be swollen in buffer before use.[5] It is also available in a variety of pre-packed formats for convenience, including columns and 96-well plates, which are suitable for manual use, centrifugation, or automated chromatography systems.[1]

| Pre-packed Format | Typical Application |

| HiTrap™ Desalting | Convenient desalting and buffer exchange with a syringe or chromatography system |

| HiPrep™ 26/10 Desalting | Larger scale desalting and buffer exchange |

| PD-10 Desalting Columns | Gravity-flow desalting of samples up to 2.5 mL |

| PD SpinTrap™ G-25 | Spin-column format for rapid desalting of small sample volumes (70-130 µL) |

| PD MultiTrap™ G-25 | 96-well plate format for high-throughput screening |

Experimental Protocols

Preparation of Sephadex G-25 Slurry from Dry Powder

This protocol describes the preparation of a Sephadex G-25 slurry for packing a laboratory-scale column.

Materials:

-

Sephadex G-25 powder (select appropriate grade)

-

Buffer of choice (e.g., 0.02 M sodium phosphate buffer, pH 7.2)[6]

-

Beaker

-

Glass rod

-

Water bath (optional)

-

Vacuum flask (optional)

Procedure:

-

Calculate the required amount of dry powder. The bed volume of swollen Sephadex G-25 is approximately 4-6 mL per gram of dry powder.[2][7]

-

Swell the Sephadex. Add the dry powder to an excess of buffer in a beaker. To accelerate swelling, the suspension can be heated in a boiling water bath for about 1 hour.[5][8] Alternatively, it can be swollen at room temperature for approximately 3 hours.[5][8] Avoid using a magnetic stirrer as it can damage the beads.[5]

-

Cool and degas. If heated, allow the slurry to cool to room temperature. It is recommended to degas the slurry under vacuum to remove dissolved air, which can cause bubbles in the packed column.

-

Adjust the slurry concentration. After the beads have settled, decant the excess buffer to obtain a slurry concentration of approximately 75% settled gel.

Packing a Laboratory-Scale Column

This protocol is for packing a gravity-flow or pump-driven laboratory column.

Materials:

-

Prepared Sephadex G-25 slurry

-

Chromatography column with end fittings

-

Buffer

-

Pump (optional)

Procedure:

-

Prepare the column. Ensure the column and its components are clean. Mount the column vertically.

-

Pour the slurry. Pour the prepared Sephadex G-25 slurry into the column in a single, continuous motion to avoid introducing air bubbles.

-

Pack the column.

-

Gravity Flow: Open the column outlet and allow the buffer to drain, which will cause the bed to pack. Maintain a constant head of buffer above the packing material.

-

Pump: Connect the column to a pump and begin pumping buffer through the column at the desired flow rate until the bed height is stable.[5]

-

-

Equilibrate the column. Once the bed is packed, wash the column with at least 2-3 column volumes of the desired buffer to ensure it is fully equilibrated before applying the sample.[7]

Desalting a Protein Sample using a Spin Column (e.g., PD SpinTrap™ G-25)

This protocol is a rapid method for desalting small sample volumes.

Materials:

-

Pre-packed Sephadex G-25 spin column

-

Collection tubes (1.5 mL and 2 mL)

-

Microcentrifuge

-

Sample (20-100 µL)[9]

-

Equilibration buffer

Procedure:

-

Prepare the column. Remove the storage solution by placing the spin column in a 2 mL collection tube and centrifuging at 1,000 x g for 2 minutes.[9]

-

Equilibrate the column. Add 350 µL of the desired buffer to the column and centrifuge at 1,000 x g for 2 minutes. Discard the flow-through and repeat this step.[9] For more thorough equilibration, this can be repeated up to 4 times.[10]

-

Load the sample. Transfer the spin column to a clean 1.5 mL microcentrifuge tube. Carefully load the sample (20-100 µL) onto the center of the gel bed.[9]

-

Elute the desalted sample. Centrifuge the column at 1,000 x g for 3 minutes. The purified, desalted sample is collected in the bottom of the 1.5 mL tube.[9]

Buffer Exchange using a Gravity-Flow Column (e.g., PD-10 Desalting Column)

This protocol is suitable for buffer exchange of sample volumes up to 2.5 mL.

Materials:

-

Pre-packed Sephadex G-25 gravity-flow column

-

Equilibration/elution buffer

-

Sample

-

Collection tubes

Procedure:

-

Prepare the column. Remove the top and bottom caps of the column and allow the storage solution to drain out.

-

Equilibrate the column. Add approximately 25 mL of the desired buffer to the column and allow it to drain through completely. This ensures the original buffer is replaced.

-

Load the sample. Once the equilibration buffer has fully entered the packed bed, carefully apply the sample to the top of the bed.

-

Elute the sample in the new buffer. As the sample enters the packed bed, add the new buffer to the top of the column. The larger molecules in the sample will pass through the column in the new buffer and can be collected. The smaller molecules of the original buffer will be retained by the gel.

Visualizing the Process

Separation Principle

Caption: Principle of size-exclusion chromatography with Sephadex G-25.

Experimental Workflow: Desalting with a Spin Column

Caption: Workflow for desalting a sample using a Sephadex G-25 spin column.

Cleaning and Storage

To ensure the longevity of the Sephadex G-25 column, proper cleaning and storage are essential. If the column shows signs of contamination, such as increased back-pressure or discoloration, it can be cleaned.[5] A common cleaning procedure involves washing the column with 2 column volumes of 0.2 M NaOH.[1][5] For sanitization to reduce microbial contamination, the column can be washed with 0.2 M NaOH for 30-60 minutes.[8]

For storage, used Sephadex G-25 columns should be kept in 20% ethanol at 4-8°C to prevent microbial growth.[3][5] Dry Sephadex powder should be stored at 4–30°C.[3][8]

References

- 1. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]

- 2. Sephadex G-25 Fine vs Sephadex G-25 Medium: Choosing the Right Gel Filtration Medium - Sunresin Life Sciences [sunresinlifesciences.com]

- 3. What is Sephadex G-25 Fine and How is it Used with Modern Alternatives? - Sunresin Life Sciences [sunresinlifesciences.com]

- 4. staff.ustc.edu.cn [staff.ustc.edu.cn]

- 5. prep-hplc.com [prep-hplc.com]

- 6. researchgate.net [researchgate.net]

- 7. cytivalifesciences.co.jp [cytivalifesciences.co.jp]

- 8. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]

- 9. geneaid.com [geneaid.com]

- 10. products.advansta.com [products.advansta.com]

Exploring the different grades of Sephadex G-25 (Fine, Medium, Coarse).

For Researchers, Scientists, and Drug Development Professionals

Sephadex G-25 is a well-established and versatile size-exclusion chromatography (SEC) medium used extensively in laboratory and industrial settings for applications such as desalting, buffer exchange, and the removal of small molecular weight contaminants.[1][2][3] Composed of cross-linked dextran beads, Sephadex G-25 facilitates the separation of molecules based on their size.[4][5] Molecules larger than the pore size of the beads are excluded and elute first in the void volume, while smaller molecules penetrate the beads to varying degrees and elute later.[1] This technical guide provides an in-depth exploration of the three primary grades of Sephadex G-25—Fine, Medium, and Coarse—to aid researchers in selecting the optimal grade for their specific application. A fourth grade, Superfine, is also available for high-resolution analytical work.[1]

Core Principles of Sephadex G-25

Developed in 1959, Sephadex is created by cross-linking dextran with epichlorohydrin, forming a porous matrix.[4][5] The "G-25" designation signifies a fractionation range suitable for globular proteins with molecular weights between 1,000 and 5,000 Da and dextrans between 100 and 5,000 Da.[3][4] This makes it highly effective for separating macromolecules like proteins and nucleic acids from small molecules such as salts, dyes, and unincorporated labels.[1][2][4] The hydrophilic nature of the dextran matrix minimizes non-specific binding, leading to high recovery of target molecules.[3][6][7]

Comparative Analysis of Sephadex G-25 Grades

The primary distinction between the Fine, Medium, and Coarse grades of Sephadex G-25 lies in their particle size. This fundamental difference influences key performance characteristics such as resolution, flow rate, and back pressure, making each grade suitable for different scales of operation.

| Property | Fine Grade | Medium Grade | Coarse Grade |

| Dry Particle Size (µm) | 20 - 80[3][4] | 50 - 150[3][6][7] | 100 - 300[2][5] |

| Wet Particle Size (µm) | - | 86 - 258[6] | - |

| Fractionation Range (Globular Proteins, Da) | 1,000 - 5,000[1][3][4] | 1,000 - 5,000[6][7] | 1,000 - 5,000[1] |

| Fractionation Range (Dextrans, Da) | 100 - 5,000[3][4] | 100 - 5,000[6][7] | 100 - 5,000[1] |

| Approximate Bed Volume (mL/g dry) | 4 - 6[2][4] | 4 - 6[2][3] | 4 - 6[2] |

| Relative Resolution | High[3][4] | Medium | Low |

| Relative Flow Rate | Low[3] | Medium | High[1] |

| Relative Back Pressure | High[3] | Medium | Low[1] |

Table 1: Comparative Properties of Sephadex G-25 Grades

| Application Scale | Recommended Grade(s) | Key Advantages |

| Laboratory (Analytical & Small-Scale Preparative) | Fine, Superfine[1] | High resolution for precise separations.[3][4] |

| Laboratory (Routine Preparative) | Fine, Medium[1] | Good balance of resolution and flow rate. |

| Process Scale (Pilot & Industrial) | Medium, Coarse[1][5] | High flow rates and low operating pressures accommodate large volumes.[1] |

Table 2: Application Scale and Recommended Sephadex G-25 Grades

Logical Workflow for Grade Selection

The choice of Sephadex G-25 grade is a critical step in experimental design. The following diagram illustrates a logical workflow for selecting the most appropriate grade based on the primary experimental requirements.

Caption: Workflow for selecting the appropriate Sephadex G-25 grade.

Experimental Protocols

Detailed methodologies for common applications of Sephadex G-25 are provided below. These protocols can be adapted based on specific experimental needs.

Protocol 1: Gravity Flow Desalting of a Protein Sample (Laboratory Scale)

This protocol is suitable for small-scale desalting using any of the Sephadex G-25 grades, with the understanding that flow rates will vary.

1. Materials:

-

Sephadex G-25 (Fine or Medium grade recommended)

-

Chromatography column (e.g., PD-10)

-

Equilibration/elution buffer (chosen based on downstream application)

-

Beaker

-

Glass rod

-

Sample (protein solution with high salt concentration)

-

Collection tubes

2. Methodology:

-

Resin Swelling:

-

Weigh the required amount of dry Sephadex G-25 powder (approximately 1g for every 4-6 mL of desired bed volume).[2][8]

-

Add the powder to a beaker containing an excess of the equilibration buffer.

-

Allow the resin to swell for at least 3 hours at room temperature or for 1 hour in a 90°C water bath to accelerate the process.[6][9] Avoid using a magnetic stirrer as it can fracture the beads.[6][8]

-

After swelling, decant the supernatant to remove any fine particles.[8]

-

Resuspend the swollen resin in the equilibration buffer to create a slurry of approximately 75% settled gel to 25% buffer.[2][6]

-

-

Column Packing:

-

Mount the column vertically.

-

Pour the Sephadex slurry into the column in a single, continuous motion to avoid introducing air bubbles.

-

Allow the buffer to drain from the column outlet, which will cause the resin to pack under gravity.

-

Once the bed has settled, add more slurry until the desired bed height is reached. Do not allow the column to run dry.

-

-

Column Equilibration:

-

Wash the packed column with 2-3 column volumes of the equilibration buffer to ensure the resin is fully equilibrated and the pH and ionic strength are uniform throughout the column.[9]

-

-

Sample Application and Elution:

-

Allow the buffer to drain until it reaches the top of the resin bed.

-

Carefully apply the sample to the top of the resin bed. For optimal desalting, the sample volume should be between 25% and 30% of the total column volume.[1]

-

Allow the sample to enter the resin bed completely.

-

Begin adding the elution buffer to the top of the column.

-

Start collecting fractions. The desalted protein will elute in the void volume (the volume of buffer between the beads), while the salt will be retained and elute later.

-

Protocol 2: Spin Column Desalting for Small Samples

This method is ideal for rapid desalting of small sample volumes (50-180 µL) and is often performed using pre-packed spin columns.[10][11]

1. Materials:

-

Pre-packed Sephadex G-25 spin column

-

Microcentrifuge

-

Equilibration buffer

-

Sample

-

Collection tubes (1.5 mL and 2 mL)[11]

2. Methodology:

-

Column Preparation:

-

Invert the spin column several times to resuspend the resin.

-

Remove the bottom cap and place the column in a 2 mL collection tube.

-

Centrifuge at 1,000 x g for 2 minutes to remove the storage buffer.[11]

-

-

Column Equilibration:

-

Sample Application and Elution:

-